2-Benzyltetrahydrofuran

描述

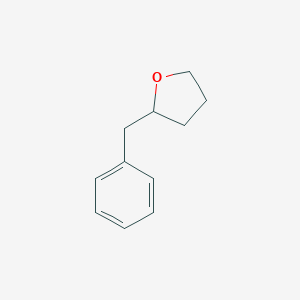

2-Benzyltetrahydrofuran is an organic compound with the molecular formula C₁₁H₁₄O. It is a derivative of tetrahydrofuran, featuring a benzyl group attached to the second carbon of the tetrahydrofuran ring.

准备方法

Synthetic Routes and Reaction Conditions: 2-Benzyltetrahydrofuran can be synthesized through several methods. One common approach involves the cyclization of 2-phenyl-1,4-butanediol in the presence of an acid catalyst. Another method includes the hydrogenation of 2-benzylfuran using a palladium catalyst under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-benzylfuran. This process is carried out in large reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .

化学反应分析

Types of Reactions: 2-Benzyltetrahydrofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-benzyl-2,3-dihydrofuran-3-one using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to 2-benzyl-1,4-butanediol using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: 2-Benzyl-2,3-dihydrofuran-3-one.

Reduction: 2-Benzyl-1,4-butanediol.

Substitution: Various substituted tetrahydrofurans depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

2-Benzyltetrahydrofuran is primarily utilized as an intermediate in the synthesis of complex organic molecules. It serves as a building block for various derivatives and facilitates the construction of more intricate chemical architectures. For instance, it can be synthesized from 2-phenyl-1,4-butanediol via cyclization or through the hydrogenation of 2-benzylfuran using palladium catalysts under controlled conditions.

Key Reactions:

- Oxidation: Can be oxidized to form 2-benzyl-2,3-dihydrofuran-3-one using potassium permanganate.

- Reduction: Reduces to 2-benzyl-1,4-butanediol with lithium aluminum hydride.

- Substitution: Undergoes nucleophilic substitution reactions where the benzyl group can be replaced by other functional groups.

Biological Applications

Potential Biological Activities

Research has indicated that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry. Studies have suggested its potential antimicrobial and antifungal properties.

Case Study: Antimicrobial Activity

A study exploring the structure-activity relationship of benzofuran derivatives highlighted that compounds similar to this compound demonstrated significant antibacterial and antifungal activities. This suggests that modifications to the benzyl group or tetrahydrofuran ring could enhance these properties .

Medicinal Chemistry

Precursor for Pharmaceutical Compounds

Ongoing research is evaluating the role of this compound as a precursor for various pharmaceutical compounds. Its structural features may contribute to the development of drugs targeting specific diseases.

Example: Anticancer Agents

The benzo[b]furan motif, closely related to this compound, has been extensively studied for its anticancer properties. Compounds derived from this scaffold have shown promising results in preclinical trials against various cancer types .

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound is employed in the production of fine chemicals and as a solvent in various processes. Its ability to dissolve a wide range of organic compounds makes it valuable in synthetic applications.

作用机制

The mechanism by which 2-Benzyltetrahydrofuran exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation, but it is believed that the benzyl group plays a crucial role in its activity .

相似化合物的比较

2-Methyltetrahydrofuran: A solvent with similar structural features but different chemical properties.

2-Benzylfuran: A compound with a similar benzyl group but lacking the tetrahydrofuran ring.

Tetrahydrofuran: The parent compound without the benzyl substitution.

生物活性

2-Benzyltetrahydrofuran (2-BTHF) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of 2-BTHF, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a substituted tetrahydrofuran derivative, characterized by the presence of a benzyl group attached to the second carbon of the tetrahydrofuran ring. Its molecular formula is CHO, and it exhibits properties typical of tetrahydrofuran derivatives, including solubility in organic solvents.

Antiviral Activity

Tetrahydrofuran derivatives have been investigated for their antiviral properties. A study highlighted various tetrahydrofuran-based protease inhibitors that demonstrated potent antiviral activity in low-nanomolar ranges (IC values as low as 2.4 nM) . Although specific data on 2-BTHF's antiviral efficacy is not extensively documented, its structural characteristics may confer similar properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of 2-BTHF. The presence of specific functional groups and the stereochemistry of tetrahydrofuran derivatives significantly influence their biological properties.

Table 1: Structure-Activity Relationship of Tetrahydrofuran Derivatives

| Compound | K (nM) | IC (nM) | Activity Type |

|---|---|---|---|

| TMC-126 | 14 | 1.4 | Antiviral |

| Compound 14 | 2.9 | 2.4 | Antiviral |

| Compound 15 | 35 | 55 | Antiviral |

| Compound 16 | 73 | ND | Antiviral |

| Compound 17 | 300 | ND | Antiviral |

This table summarizes the inhibitory constants (K) and half-maximal inhibitory concentrations (IC) for various tetrahydrofuran derivatives, indicating their relative potency in antiviral assays .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various tetrahydrofuran derivatives for their biological activities. The study demonstrated that modifications to the tetrahydrofuran structure could lead to enhanced biological efficacy. For instance, introducing additional substituents on the benzyl group or altering the stereochemistry could potentially improve the antimicrobial or antiviral properties of compounds like 2-BTHF.

常见问题

Basic Questions

Q. What are the optimal synthetic routes for 2-Benzyltetrahydrofuran, and how can purity be maximized?

- Methodological Answer : A high-yield synthesis (e.g., 76.3% yield) can be achieved via a multi-step procedure involving alkylation and cyclization. For example, benzyl halides can react with tetrahydrofuran derivatives under basic conditions. Purity optimization requires careful solvent selection (e.g., anhydrous tetrahydrofuran) and chromatographic purification (silica gel column chromatography). Analytical validation via 1H-NMR (e.g., δ 1.45–2.10 ppm for tetrahydrofuran protons) and GCMS (monitoring molecular ion peaks at m/z 176 for this compound) is critical to confirm purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Detect functional groups (e.g., C-O-C stretching at ~1135 cm⁻¹ for tetrahydrofuran rings) .

- NMR :

- 1H-NMR : Identify benzyl protons (δ 7.20–7.40 ppm) and tetrahydrofuran protons (δ 1.50–4.00 ppm) .

- 13C-NMR : Confirm quaternary carbons (e.g., δ 70–80 ppm for oxygenated carbons) .

- GCMS/EI-HRMS : Validate molecular weight and detect impurities (e.g., isomer peaks at m/z 176.1) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use impervious gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .

- Work in a chemical fume hood (face velocity ≥100 ft/min) to avoid inhalation .

- Store in a dry, locked environment away from oxidizers .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated using isotopic labeling?

- Methodological Answer : Incorporate deuterated benzyl groups (e.g., C₆D₅CH₂-) to track reaction pathways via 2H-NMR . Compare kinetic isotope effects (KIEs) to distinguish between SN1/SN2 mechanisms. Cross-validate with computational studies (DFT calculations) to map transition states .

Q. How should researchers resolve discrepancies between calculated and observed HRMS data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., Δm/z 0.3–0.5) may arise from isomerization or adduct formation. Use high-resolution LC-MS/MS to isolate fragments and compare with simulated isotopic patterns. Validate via X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies minimize isomer formation during this compound synthesis?

- Methodological Answer :

- Optimize reaction temperature (e.g., <0°C for stereoselective alkylation) .

- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce enantioselectivity .

- Employ HPLC with chiral columns to separate isomers and quantify enantiomeric excess .

Q. How can environmental persistence of this compound be assessed?

属性

IUPAC Name |

2-benzyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHBYZMERVVPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471610 | |

| Record name | 2-Benzyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15212-27-8 | |

| Record name | 2-Benzyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。